molecular formula C12H13N3O2S2 B8624007 1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide

1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide

Cat. No. B8624007
M. Wt: 295.4 g/mol
InChI Key: ZBUGKGAANMBBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,3,4-Tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

InChI

InChI=1S/C12H13N3O2S2/c16-19(17,15-12-14-6-7-18-12)10-3-4-11-9(8-10)2-1-5-13-11/h3-4,6-8,13H,1-2,5H2,(H,14,15)

InChI Key

ZBUGKGAANMBBGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=NC=CS3)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide (0.50 g, 1.6 mmol) and KOH (0.75 g, 13.4 mmol) in EtOH (5.0 mL) was stirred at room temperature for 1 h. The formed precipitate was filtered and washed with 1:1-EtOH:ET2O to obtain the desired amine (480 mg, 1.6 mmol, 100% yield) as a white solid. LC/MS (10-99%) M/Z: M+1 obs=296.3; tR=1.90 min.
Name
1-Formyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid thiazol-2-ylamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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